3-Benzyl-2-[(4-fluorophenyl)methyl]-3-hydroxyisoindol-1-one
Overview
Description
3-Benzyl-2-[(4-fluorophenyl)methyl]-3-hydroxyisoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a benzyl group, a fluorophenyl group, and a hydroxyisoindolone core, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-[(4-fluorophenyl)methyl]-3-hydroxyisoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-[(4-fluorophenyl)methyl]-3-hydroxyisoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the isoindolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl bromide, 4-fluorobenzyl chloride, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a secondary alcohol
Substitution: Formation of various substituted isoindolinone derivatives
Scientific Research Applications
3-Benzyl-2-[(4-fluorophenyl)methyl]-3-hydroxyisoindol-1-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: Researchers use this compound to investigate the structure-activity relationships of isoindolinone derivatives and their biological targets.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-[(4-fluorophenyl)methyl]-3-hydroxyisoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling and function.
Interference with Protein-Protein Interactions: It can disrupt protein-protein interactions that are critical for disease progression.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide
- 3-(4-Fluorophenyl)-2-(4-methylbenzyl)-3-hydroxyisoindolin-1-one
Uniqueness
3-Benzyl-2-[(4-fluorophenyl)methyl]-3-hydroxyisoindol-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structural features allow for targeted interactions with molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-benzyl-2-[(4-fluorophenyl)methyl]-3-hydroxyisoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO2/c23-18-12-10-17(11-13-18)15-24-21(25)19-8-4-5-9-20(19)22(24,26)14-16-6-2-1-3-7-16/h1-13,26H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQOUEHYCHFBPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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